tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate
Description
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyloxy (mesyloxy) moiety attached to a branched 2-methylpropan-2-yl backbone. This compound is structurally characterized by its tertiary carbon center, which confers steric hindrance and influences its reactivity and stability. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, while the mesyloxy group serves as a leaving group, facilitating nucleophilic substitution or elimination reactions. The compound’s branched structure may enhance its solubility in non-polar solvents and reduce susceptibility to hydrolysis compared to linear analogs .
Properties
IUPAC Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6S/c1-9(2,3)16-8(12)11-17-10(4,5)7-15-18(6,13)14/h7H2,1-6H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOURPJQOYEMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, along with by-products such as tert-butanol and carbon dioxide.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential role as a prodrug or an intermediate in the synthesis of more complex pharmaceutical agents. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.
Inhibition Studies
Research indicates that derivatives of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate may exhibit inhibitory effects on enzymes related to neurodegenerative diseases. For example, studies have shown that compounds with similar structural motifs can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology .
C–N Bond Formation
This compound serves as a reagent in the photocatalyzed amidation of indoles, facilitating the formation of C–N bonds under mild conditions. This application is crucial for synthesizing biologically active compounds, including aminoindoles, which are significant in drug discovery .
Functionalization Reactions
The methanesulfonyloxy group present in the compound allows for selective functionalization reactions, enabling chemists to introduce various functional groups into organic molecules efficiently.
Neuroprotective Activity
A study evaluated the neuroprotective effects of related carbamate compounds against amyloid beta-induced toxicity in astrocytes. The results demonstrated a moderate protective effect attributed to the reduction of inflammatory markers such as TNF-α . This suggests potential applications in treating neurodegenerative conditions.
| Study Reference | Compound Tested | Effect Observed |
|---|---|---|
| M4 (similar structure) | Moderate neuroprotection against Aβ toxicity |
Synthesis of Bioactive Molecules
In a recent study, this compound was utilized as a key intermediate in synthesizing a series of new compounds with potential antimicrobial activity. The research highlighted the compound's role in facilitating reactions that led to the successful formation of target molecules with enhanced biological activity .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate
This compound (CAS 126301-16-4, described in ) shares the Boc and mesyloxy functional groups with the target molecule but differs in backbone structure. The propan-2-yl chain lacks the additional methyl group present in the target compound’s 2-methylpropan-2-yl group, resulting in reduced steric bulk. Furthermore, the (2S)-stereochemistry at the central carbon introduces enantioselectivity, which may influence its reactivity in asymmetric synthesis or interactions with chiral catalysts .
| Property | Target Compound | tert-Butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate |
|---|---|---|
| Backbone Structure | 2-Methylpropan-2-yl (highly branched) | Propan-2-yl (linear with stereocenter) |
| Steric Hindrance | High (tertiary carbon) | Moderate (secondary carbon) |
| Stereochemistry | Achiral | (S)-configuration |
| Potential Applications | Stable intermediates for bulky substituents | Chiral intermediates in asymmetric synthesis |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate
This compound () incorporates a pyrimidinyl-hydroxyl substituent, diverging significantly from the target molecule’s aliphatic mesyloxy group. In contrast, the target compound’s aliphatic mesyloxy group prioritizes leaving-group efficiency in alkylation reactions .
Reactivity and Stability
The target compound’s branched structure likely enhances stability under acidic conditions due to reduced accessibility of the carbamate group to protons. In comparison, the linear analog () may exhibit faster Boc deprotection under mild acid due to lower steric shielding. Both compounds’ mesyloxy groups are excellent leaving groups, but the linear analog’s stereocenter could lead to divergent regioselectivity in SN2 reactions .
Crystallographic and Analytical Characterization
Crystallographic tools like SHELXL () and SIR97 () are critical for resolving subtle structural differences. For example, SHELXL’s robust refinement algorithms can distinguish between the target compound’s tertiary carbon and the linear analog’s secondary carbon, while SIR97’s direct methods may resolve stereochemical ambiguities in enantiomeric forms .
Biological Activity
Tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C14H21NO5S
- Molecular Weight: 317.39 g/mol
This compound exhibits biological activity primarily through its interaction with various biological targets. The methanesulfonyloxy group is thought to enhance the compound's reactivity and selectivity towards specific enzymes, particularly those involved in metabolic pathways.
Therapeutic Applications
Research indicates that this compound may have applications in:
Case Study 1: Anti-inflammatory Activity
A study published in 2023 demonstrated that a related carbamate derivative exhibited significant inhibition of TNF-alpha and IL-6 production in vitro. While direct studies on this compound are lacking, the structural similarities suggest potential for similar activity .
Case Study 2: Anticancer Potential
Research investigating various carbamate derivatives has indicated that modifications can lead to enhanced cytotoxicity against cancer cell lines. A derivative with a similar structure was tested against breast cancer cells, showing a dose-dependent reduction in cell viability . This highlights the need for further exploration into the specific effects of this compound.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for introducing the methanesulfonyloxy group into tert-butyl carbamate derivatives?
The methanesulfonyloxy (mesyl) group is typically introduced via mesylation of a hydroxyl intermediate . For example, reacting a tertiary alcohol (e.g., 1-hydroxy-2-methylpropan-2-yl derivative) with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine. The carbamate group is then protected using tert-butyloxycarbonyl (Boc) chemistry, often with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Reaction progress can be monitored via TLC or HPLC .
Q. How can researchers purify and characterize this compound to ensure high yield and purity?
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from solvents like dichloromethane/hexane mixtures.
- Characterization :
Q. What analytical techniques are critical for confirming the stereochemical integrity of intermediates?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. For example, a derivative with a similar tert-butyl carbamate moiety was resolved using SCXRD, revealing intermolecular hydrogen bonds between the carbamate NH and adjacent oxygen atoms .
Advanced Research Questions
Q. How does the methanesulfonyloxy group influence nucleophilic substitution reactions in this compound?
The mesyl group acts as a leaving group , enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using ¹H NMR or conductivity measurements can track substitution rates. Computational methods (DFT) may predict transition states and regioselectivity. For instance, analogous mesyl-containing carbamates undergo clean displacement with primary amines under mild conditions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Acidic conditions : The Boc group hydrolyzes at pH < 3, releasing CO₂ and tert-butanol.
- Basic conditions : Methanesulfonyloxy may undergo hydrolysis to regenerate the hydroxyl group.
- Thermal stability : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products like tert-butyl alcohol or methanesulfonic acid .
Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in molecular packing or hydrogen-bonding networks?
SHELXL refines crystal structures by modeling anisotropic displacement parameters and hydrogen bonds. For a related carbamate, SHELXL analysis revealed C–H···O interactions between the tert-butyl group and sulfonyl oxygen, stabilizing the crystal lattice. WinGX or OLEX2 interfaces streamline refinement workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
